4-(4'-Fluorobenzyl)piperidine
Overview
Description
4-(4-Fluorobenzyl)piperidine is an organic compound belonging to the class of 4-benzylpiperidines. These compounds contain a benzyl group attached to the 4-position of a piperidine ring. The chemical formula for 4-(4-Fluorobenzyl)piperidine is C12H16FN, and it has a molecular weight of 193.26 g/mol
Mechanism of Action
Target of Action
The primary target of 4-(4’-Fluorobenzyl)piperidine is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide, a compound involved in the development of Alzheimer’s disease.
Mode of Action
It is known to act as an inhibitor . The inhibition kinetics analyzed by Lineweaver–Burk plots revealed that certain compounds related to 4-(4’-Fluorobenzyl)piperidine act as non-competitive inhibitors .
Biochemical Pathways
4-(4’-Fluorobenzyl)piperidine is involved in the inhibition of the enzyme tyrosinase . Tyrosinase is involved in the production of melanin through the hydroxylation of monophenols to o-diphenols . By inhibiting this enzyme, 4-(4’-Fluorobenzyl)piperidine may affect the production of melanin, which could have implications for conditions such as skin pigmentation and melanoma .
Result of Action
The result of the action of 4-(4’-Fluorobenzyl)piperidine is the inhibition of its target enzyme, Beta-secretase 1 . This can potentially lead to a decrease in the production of beta-amyloid peptide, thereby influencing the progression of Alzheimer’s disease. Additionally, by inhibiting tyrosinase, it may affect melanin production, potentially influencing conditions related to skin pigmentation .
Biochemical Analysis
Biochemical Properties
4-(4’-Fluorobenzyl)piperidine plays a significant role in biochemical reactions, particularly as an inhibitor of tyrosinase . Tyrosinase is an enzyme involved in the production of melanin through the hydroxylation of monophenols to o-diphenols . The interaction between 4-(4’-Fluorobenzyl)piperidine and tyrosinase is non-competitive, meaning that the compound binds to the enzyme at a site other than the active site .
Cellular Effects
The effects of 4-(4’-Fluorobenzyl)piperidine on cells are primarily related to its inhibition of tyrosinase. By inhibiting this enzyme, 4-(4’-Fluorobenzyl)piperidine can potentially prevent skin pigmentation and melanoma .
Molecular Mechanism
At the molecular level, 4-(4’-Fluorobenzyl)piperidine exerts its effects through binding interactions with tyrosinase, leading to enzyme inhibition . This results in changes in gene expression related to melanin production .
Temporal Effects in Laboratory Settings
It has been demonstrated that several compounds related to 4-(4’-Fluorobenzyl)piperidine are effective inhibitors of tyrosinase, showing lower IC50 values than the lead compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzyl)piperidine typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures . The general reaction scheme is as follows:
4-Fluorobenzyl chloride+Piperidine→4-(4-Fluorobenzyl)piperidine+HCl
Industrial Production Methods
Industrial production of 4-(4-Fluorobenzyl)piperidine may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylpiperidine derivatives.
Scientific Research Applications
4-(4-Fluorobenzyl)piperidine has been explored for various scientific research applications, including:
Medicinal Chemistry: It is investigated as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: The compound is studied for its potential as a tyrosinase inhibitor, which could be useful in developing treatments for skin pigmentation disorders and melanoma.
Industrial Applications: It serves as a valuable intermediate in the synthesis of other piperidine derivatives used in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzyl)piperidine
- 4-(4-Methylbenzyl)piperidine
- 4-(4-Methoxybenzyl)piperidine
Uniqueness
4-(4-Fluorobenzyl)piperidine is unique due to the presence of the fluorine atom on the benzyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. For example, the fluorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAKCHGEEBPDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395219 | |
Record name | 4-(4'-Fluorobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92822-02-1 | |
Record name | 4-(4'-Fluorobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Fluoro-benzyl)-piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(4'-fluorobenzyl)piperidine a compound of interest for imaging studies?
A: this compound demonstrates high affinity and selectivity for the NR2B subtype of N-methyl-D-aspartate (NMDA) receptors. [, ] This makes it a valuable tool for researchers exploring the role of NR2B receptors in various neurological processes and conditions. The ability to label this compound with positron-emitting isotopes like carbon-11 and fluorine-18 further enhances its utility for in vivo imaging studies using Positron Emission Tomography (PET). [, ]
Q2: How does this compound interact with NR2B receptors?
A: While the provided research excerpts do not delve into the specific binding mechanism, they highlight the compound's high affinity for NR2B receptors. [, ] Further research, potentially involving crystallography or computational modeling, could elucidate the specific interactions between this compound and the receptor binding site.
Q3: What are the challenges associated with radiolabeling this compound?
A: The research highlights two primary challenges: achieving sufficient brain penetration for effective in vivo imaging and optimizing the radiolabeling process itself. [] Early attempts to label the compound with carbon-11 resulted in insufficient brain penetration. [] Subsequent research explored fluorine-18 labeling via various synthetic routes, achieving improved yields and purity. [, ]
Q4: What are the broader applications of this compound beyond NR2B receptor studies?
A: The research suggests that this compound serves as a valuable building block in developing enzyme inhibitors. One study explored its use in creating new tyrosinase inhibitors, enzymes involved in melanin production. [] Another investigation focused on its application in designing compounds targeting beta-secretase, an enzyme implicated in Alzheimer's disease. [] These examples demonstrate the versatility of this compound as a scaffold in medicinal chemistry for developing new therapeutic agents.
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